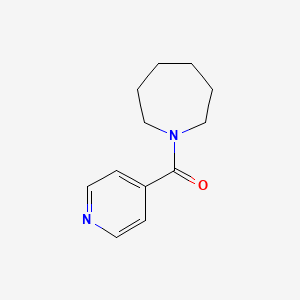
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide, also known as HIBA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. HIBA belongs to the class of compounds known as indenylamides and has been shown to have anti-inflammatory and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the inflammatory response. This compound has also been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and oxidative stress in the brain, which can help to protect neurons from damage. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is the lack of long-term safety data for this compound, which makes it difficult to assess its potential for use in humans.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide. One area of interest is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of research is in the study of the mechanisms of action of this compound, which could lead to the development of more effective treatments for these conditions. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide involves the reaction of 3-methoxybenzylamine with 2,3-dihydroxyindan-1-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then reacted with 3-bromobutanoyl chloride to form this compound.
Applications De Recherche Scientifique
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide has been studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(14-7-5-8-16(11-14)24-2)10-19(23)21-20-17-9-4-3-6-15(17)12-18(20)22/h3-9,11,13,18,20,22H,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDGOMACVNXKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1C(CC2=CC=CC=C12)O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)
![2-[Methyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]ethanol](/img/structure/B6640737.png)
![N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide](/img/structure/B6640756.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B6640764.png)
![2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol](/img/structure/B6640771.png)


![4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B6640789.png)
![1-[(1H-indazol-7-ylmethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6640791.png)
![2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6640799.png)
![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)

![2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B6640831.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)